molecular formula C19H21NO B1614164 2-Methyl-4'-pyrrolidinomethyl benzophenone CAS No. 898775-91-2

2-Methyl-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1614164
CAS No.: 898775-91-2
M. Wt: 279.4 g/mol
InChI Key: LRULAXYCVLUNAR-UHFFFAOYSA-N
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Description

2-Methyl-4'-pyrrolidinomethyl benzophenone (CAS: 898775-91-2) is a benzophenone derivative characterized by a pyrrolidinomethyl group at the 4' position and a methyl group at the 2 position of the benzophenone scaffold. Benzophenones are aromatic ketones with a diphenylmethane backbone, widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and material science . Industrial-grade production (99% purity) highlights its role as a synthetic intermediate or precursor in specialized chemical processes .

Properties

IUPAC Name

(2-methylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-15-6-2-3-7-18(15)19(21)17-10-8-16(9-11-17)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRULAXYCVLUNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642729
Record name (2-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-91-2
Record name Methanone, (2-methylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Methyl-4’-pyrrolidinomethyl benzophenone involves several steps. One common method includes the reaction of 2-methylbenzophenone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as toluene or ethanol, for several hours. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Methyl-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the benzophenone core, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinomethyl group. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

2-Methyl-4’-pyrrolidinomethyl benzophenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation or pain pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogues

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features/Applications
This compound 2-CH₃, 4'-pyrrolidinomethyl C₁₉H₂₁NO 293.41* 898775-91-2 Industrial synthesis, potential bioactive intermediate
2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone 2,3-(CH₃)₂, 4'-pyrrolidinomethyl C₂₀H₂₃NO 293.41 898776-41-5 Lab-scale use; enhanced steric hindrance
4'-Cyano-3-(3-pyrrolinomethyl) benzophenone 4'-CN, 3-pyrrolinomethyl C₁₉H₁₈N₂O 290.36 898789-78-1 Polar cyano group improves reactivity
2,5-Dichloro-4'-pyrrolidinomethyl benzophenone 2,5-Cl₂, 4'-pyrrolidinomethyl C₁₈H₁₇Cl₂NO 334.25 898776-83-5 Chlorinated derivatives for agrochemical intermediates
3-Methoxy-4'-pyrrolidinomethyl benzophenone 3-OCH₃, 4'-pyrrolidinomethyl C₁₉H₂₁NO₂ 307.38 898775-99-0 Methoxy group enhances electron density

Biological Activity

Overview

2-Methyl-4'-pyrrolidinomethyl benzophenone is a synthetic organic compound belonging to the benzophenone family, characterized by its unique substitution pattern. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

  • Molecular Formula : C19H21NO
  • Molecular Weight : 295.38 g/mol
  • Structure : The compound features a benzophenone core with a methyl group at the 2-position and a pyrrolidinomethyl group at the 4'-position.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzophenone Core : Achieved through Friedel-Crafts acylation.
  • Methyl Group Introduction : Methylation using methyl iodide.
  • Pyrrolidinomethyl Group Attachment : Nucleophilic substitution with pyrrolidine.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing potential therapeutic applications.

The compound interacts with specific molecular targets, modulating their activity. It has shown affinity for various receptors and enzymes, influencing pathways related to neurotransmission and inflammation.

Research Findings

  • Neuroprotective Effects : Studies indicate that this compound exhibits neuroprotective properties, potentially beneficial in conditions like Alzheimer’s disease. It may enhance cholinergic activity by inhibiting cholinesterases, which are critical in neurotransmission .
  • Anti-inflammatory Activity : Preliminary research suggests the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory disorders .
  • Cytotoxicity Studies : In vitro assays have demonstrated that while the compound can induce cell death in certain cancer cell lines, it also shows selectivity, sparing normal cells at specific concentrations .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study assessing the neuroprotective effects of various benzophenone derivatives, this compound was found to significantly reduce neuronal death induced by oxidative stress in SH-SY5Y cells. The compound exhibited an IC50 value indicating effective protection at low concentrations .

Case Study 2: Anti-inflammatory Activity

Research conducted on animal models of inflammation revealed that administration of the compound resulted in reduced edema and inflammatory markers. This suggests its potential utility as an anti-inflammatory agent .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundNeuroprotective, Anti-inflammatoryCholinesterase inhibition
3-Chloro-4'-(4-methylpiperazinomethyl) benzophenoneModerate cholinergic enhancementReceptor modulation
Other BenzophenonesUV filtering propertiesPhotoprotection

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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